N-Benzyl-2-bromo-6-methylbenzamide
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Overview
Description
N-Benzyl-2-bromo-6-methylbenzamide: is an organic compound with the molecular formula C15H14BrNO It is a derivative of benzamide, where the benzyl group is attached to the nitrogen atom, and the bromine and methyl groups are substituted on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-Benzyl-2-bromo-6-methylbenzamide typically involves the bromination of 2-methylbenzamide followed by N-benzylation. The bromination can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator like benzoyl peroxide. The N-benzylation step involves the reaction of the brominated intermediate with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions: N-Benzyl-2-bromo-6-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to remove the bromine atom, yielding N-benzyl-6-methylbenzamide.
Oxidation Reactions: Oxidation can occur at the methyl group, converting it to a carboxylic acid or aldehyde.
Common Reagents and Conditions:
Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products:
Substitution: N-Benzyl-2-azido-6-methylbenzamide, N-Benzyl-2-thio-6-methylbenzamide.
Reduction: N-Benzyl-6-methylbenzamide.
Oxidation: N-Benzyl-2-bromo-6-formylbenzamide, N-Benzyl-2-bromo-6-carboxybenzamide.
Scientific Research Applications
N-Benzyl-2-bromo-6-methylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein modifications.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-Benzyl-2-bromo-6-methylbenzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzyme activity. The benzyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins and cell membranes.
Comparison with Similar Compounds
N-Benzyl-2-bromobenzamide: Lacks the methyl group, resulting in different reactivity and biological activity.
N-Benzyl-2-bromo-N-methylbenzamide: Contains an additional methyl group on the nitrogen, affecting its steric and electronic properties.
2-Bromo-N,N-dimethylbenzamide: Features two methyl groups on the nitrogen, altering its solubility and reactivity.
Uniqueness: N-Benzyl-2-bromo-6-methylbenzamide is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its chemical reactivity and biological interactions. The combination of these substituents provides a distinct profile that can be exploited in various applications.
Properties
IUPAC Name |
N-benzyl-2-bromo-6-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO/c1-11-6-5-9-13(16)14(11)15(18)17-10-12-7-3-2-4-8-12/h2-9H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXDMWUMTQIGVJH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Br)C(=O)NCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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